

The Discovery, History, and Metabolic Fate of Chloridazon: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloridazon, a selective pyridazinone herbicide, has been a significant tool in agriculture for decades. This technical guide provides an in-depth exploration of its discovery, historical use, and the formation and environmental fate of its principal metabolites. The information is curated for professionals in research, science, and drug development who require a detailed understanding of this compound.

Discovery and History

Chloridazon, also known by its alternative name pyrazon, was first introduced to the market in the 1960s by BASF.[1] It was developed as a selective herbicide primarily for use in beet cultivation to control annual broad-leaved weeds.[1] Its synthesis can be achieved through the reaction of mucochloric acid with phenylhydrazine and ammonia.[2] Until 1996, commercial chloridazon was often contaminated with its inactive isomer, iso-chloridazon.[2]

The herbicide's mode of action is the inhibition of photosynthesis at photosystem II.[3] Due to the detection of its persistent metabolite, desphenyl-chloridazon, in groundwater in 2007, the chemical industry recommended voluntarily ceasing its use in drinking water protection areas. The European Union's approval for chloridazon expired at the end of 2018, with the grace period for sales ending in mid-2020 and the final use of existing stocks by the end of 2020.



Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of chloridazon and its primary metabolite, desphenyl-chloridazon, is presented below.

Table 1: Physicochemical Properties of Chloridazon and

its Metabolites

| Property | Chloridazon | Desphenyl- chloridazon | Methyl- desphenyl- chloridazon | Reference |
|---------------------|---|---------------------------|--------------------------------------|-----------|
| Chemical Formula | C10H8CIN3O | C4H4CIN3O | C₅H6CIN3O | [3] |
| Molar Mass | 221.66 g/mol | 145.55 g/mol | 159.57 g/mol | [2][4] |
| CAS Number | 1698-60-8 | Not specified | 17254-80-7 | [1][4] |
| Water Solubility | 340 mg/L (20 °C) | High (due to polarity) | High (due to polarity) | [1][5] |
| Melting Point | 206 °C (with decomposition) | Not specified | Not specified | [2] |
| Vapor Pressure | 5.4 x 10 ⁻¹¹ mbar (20 °C) | Not specified | Not specified | [2] |
| Log P (XLogP3) | 0.8 | Not specified | -0.2 | [1][4] |

Table 2: Toxicological Data for Chloridazon

| Parameter | Value | Species | Reference |
|---------------------|-----------------------|------------------|-----------|
| LD50 (Oral) | 647 mg/kg | Rat | [2] |
| LD50 (Dermal) | >2,500 mg/kg | Rabbit | [2] |
| 96-hour LC50 (Fish) | >32 but <46 mg a.i./L | Rainbow Trout | [1] |
| 96-hour LC50 (Fish) | 88.7 mg a.i./L | Bluegill Sunfish | [1] |
| | | | |



Mechanism of Action: Inhibition of Photosynthesis

Chloridazon acts by interrupting the photosynthetic electron transport chain in susceptible plants.[3] It specifically binds to the QB protein in Photosystem II, which prevents the transfer of electrons to the plastoquinone (PQ) pool.[6] This blockage halts the production of ATP and NADPH, essential for carbon dioxide fixation, ultimately leading to plant death.[7] The rapid onset of symptoms, such as chlorosis and necrosis, is due to oxidative stress and the generation of damaging radicals resulting from the blocked electron flow, rather than simple starvation.[6][7]

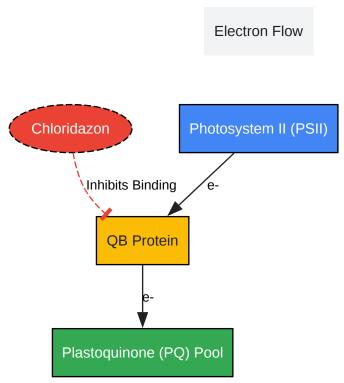


Figure 1: Chloridazon's Mechanism of Action

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Caption: Inhibition of electron transport in Photosystem II by chloridazon.

Metabolism and Environmental Fate

Chloridazon undergoes degradation in the environment, primarily forming two key metabolites: desphenyl-chloridazon and methyl-desphenyl-chloridazon.[5] These metabolites are more polar



and soluble than the parent compound, which contributes to their mobility in soil and potential to contaminate surface and groundwater.[5] Desphenyl-chloridazon, in particular, is noted for its persistence in the environment.[5]

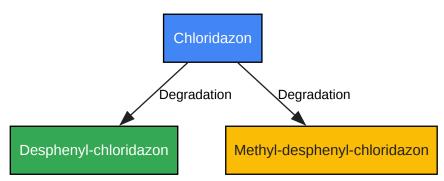


Figure 2: Metabolic Pathway of Chloridazon

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Caption: Primary degradation pathways of chloridazon in the environment.

Table 3: Environmental Concentrations and Half-life of Chloridazon and its Metabolites

Concentration Compound Matrix Half-life (DT50) Reference Range Chloridazon Groundwater Up to 3.5 µg/L 43 days (in soil) [5][8] Desphenyl-Natural Water Up to 24.0 μg/L Not specified [5] chloridazon Methyldesphenyl-Natural Water Up to 6.1 µg/L Not specified [5] chloridazon

Experimental ProtocolsSynthesis of Chloridazon



While the precise industrial synthesis process is not publicly detailed, a general multi-step organic synthesis is known.[3] The process begins with the cyclization of phenylhydrazine or its derivatives with chlorinated pyridazinone intermediates to form the pyridazinone ring.[3] This is followed by chlorination to introduce a chlorine atom at the 4-position and an amination step to add an amino group at the 5-position.[3] An example from the literature describes reacting 1-phenol-4-sulphonic acid as a starting material to produce 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone with a high yield.[9]

Analysis of Chloridazon and its Metabolites in Honey using QuPPe and LC-MS/MS

The Quick Polar Pesticides (QuPPe) method is a streamlined procedure for extracting highly polar pesticides from complex food matrices like honey.[10]

Extraction Protocol (QuPPe):

- Weigh 10 g of the honey sample.
- Add 10 mL of acidified methanol (containing 1% formic acid).
- Shake the mixture vigorously.
- Freeze the sample and raw extract to precipitate matrix components.
- Centrifuge the sample while it is still cold.
- Filter the resulting extract into an autosampler vial for analysis.[10]

LC-MS/MS Analysis:

- Instrumentation: Thermo Scientific™ UltiMate™ 3400 RSLC system coupled with a Thermo Scientific™ TSQ Quantiva™ triple quadrupole mass spectrometer.[11]
- Column: Thermo Scientific™ Hypercarb™ column is often used for the separation of polar pesticides.[11]



• Detection: The analysis is performed using tandem mass spectrometry (MS/MS) to ensure sensitive and selective quantification of chloridazon and its metabolites.[10]

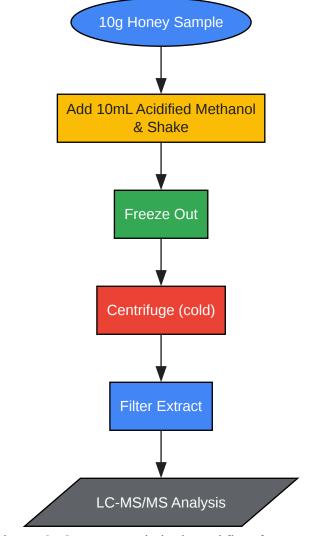


Figure 3: QuPPe Analytical Workflow for Honey

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Caption: Workflow for the QuPPe method for analyzing pesticides in honey.

Soil Degradation Study

To assess the persistence of chloridazon in soil, laboratory-based degradation studies can be conducted.



Experimental Setup:

- Soil with no prior history of chloridazon application is collected from the upper layer (0-15 cm).
- The soil is sieved and its properties (pH, organic carbon content, texture) are characterized.
- Chloridazon is applied to the soil samples.
- The samples are incubated under controlled laboratory conditions.
- Soil samples are collected at regular intervals (e.g., 1 hour, then on days 4, 16, 32, 48, 64, 80, 96, 112, and 128) for residue analysis.[12]

Residue Analysis:

- Chloridazon is extracted from the soil using a solvent such as methanol.
- The extract is cleaned up using Solid Phase Extraction (SPE) with a C18 cartridge.
- The final determination is performed using gas chromatography with an electron capture detector (GC-ECD).[8]
- The degradation rate and half-life (DT₅₀) are calculated, often assuming first-order kinetics.
 [8]

Regulatory Status and Environmental Impact

The use of chloridazon has been significantly restricted, particularly in the European Union, due to concerns over groundwater contamination by its persistent metabolites.[13] The EU has lowered the Maximum Residue Levels (MRLs) for chloridazon in all products to the limit of determination (LOD).[13] European regulations set a general maximum residue limit for single herbicides/pesticides in groundwater at 0.1 μ g/L and 0.5 μ g/L for the total sum of these compounds.[5]

Studies have shown that chloridazon and its metabolite, desphenyl-chloridazon, can have harmful effects on non-target aquatic organisms such as crayfish, even at environmentally



relevant concentrations.[14] These effects can include alterations in biochemical profiles and oxidative stress.[14]

Conclusion

Chloridazon has a long history as an effective herbicide, but its environmental persistence and the mobility of its metabolites have led to significant regulatory scrutiny and a decline in its use. For researchers and scientists, understanding the physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies associated with chloridazon is crucial for assessing its environmental impact and developing potential remediation strategies. The detailed information and protocols provided in this guide serve as a comprehensive resource for professionals working in related fields.

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